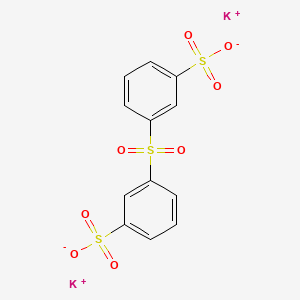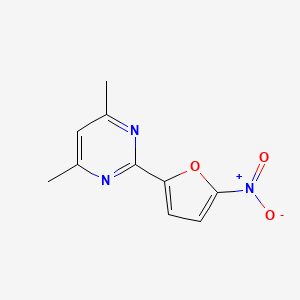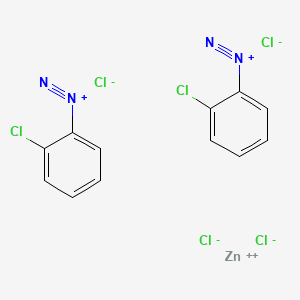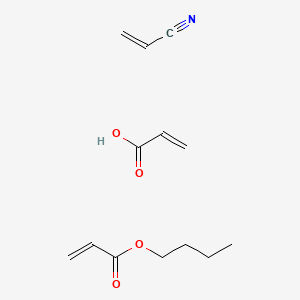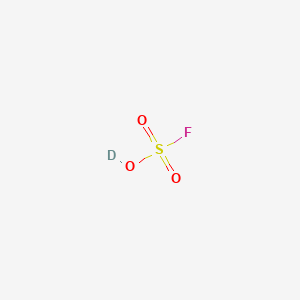
Dehydroabietylamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroabietylamine acetate is a technical grade compound with an empirical formula of C22H35NO2 . It is also known as leelamine and is a diterpene amine . It has been used in various studies for its potential biological activities .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the transformation of the primary amino group to pyrrolidine, piperidine, azepane, morpholine, isoindoline, and pyrrole heterocycles . Another method involves the use of dichloromethane, dicyclohexyl carbodiimide (DCC), 4-dimethyl amino pyridine (DMAP), and N-acetyl amino acids .Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 35 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 345.52 . The structure also includes a nitrogen atom .Physical And Chemical Properties Analysis
This compound is a technical grade compound with an assay of 85% . It has an optical activity of [α]20/D +50°, c = 2.5 in pyridine . The compound has a melting point of 139-141 °C .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Dehydroabietylamine acetate has demonstrated significant antimicrobial properties. Li & Yong (2008) studied two compounds, including this compound, and found strong activity against various bacteria and fungi (Li & Yong, 2008).
Versatile Applications
Dehydroabietylamine and its derivatives, including this compound, have been noted for their diverse applications in fields like chiral separation, metal ion flotation, surface activity, and catalysis. These applications underscore the compound's unique properties and potential value (L. Chao-xian, 2014).
Antitumor Activities
The antitumor potential of this compound and its derivatives has been explored with promising results. Lin Zhong-xiang (2010) synthesized Schiff's bases of dehydroabietylamine derivative and tested their inhibitory effects on the Hey-1B ovarian cancer cell line in vitro (Lin Zhong-xiang, 2010).
DNA Interactions and Cytotoxic Activity
Research has shown that optically pure dehydroabietylamine derivatives can interact with DNA and exhibit cytotoxic activity against cancer cells, such as human breast cancer cells MCF-7. These findings highlight the compound's potential in cancer treatment (S.-J. Tu et al., 2019).
Activity Against Parasites
Dehydroabietylamine derivatives have shown highly potent and selective activity against parasites like Leishmania donovani and Trypanosoma cruzi. The compounds derived from dehydroabietylamine exhibit promising therapeutic potential for diseases such as leishmaniasis and Chagas disease (M. Pirttimaa et al., 2016).
Wound Healing Capacity
Dehydroabietylamine has been evaluated for its wound healing capacity. It showed significant improvement in wound contraction rate and collagen deposition, suggesting its potential in enhancing wound healing processes (M. Paramesha et al., 2014).
Acetylcholinesterase Inhibition
Dehydroabietylamine derivatives have been found to be potent inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests potential applications in the treatment of neurodegenerative disorders (Jana Wiemann et al., 2017).
Safety and Hazards
Dehydroabietylamine acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound .
Propiedades
| 2026-24-6 | |
Fórmula molecular |
C20H31N.C2H4O2 C22H35NO2 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |
InChI |
InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |
Clave InChI |
BFAQRUGPWJVQDA-WUHLWKCASA-N |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
| 2026-24-6 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



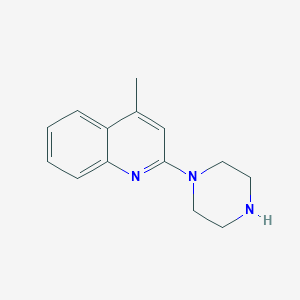
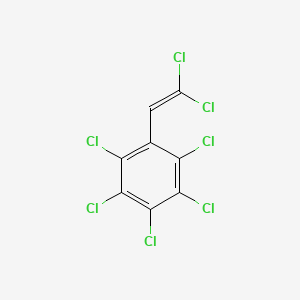
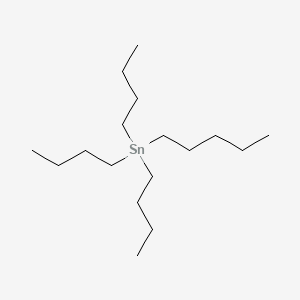
![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)
![3-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate](/img/structure/B1616263.png)
![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)
